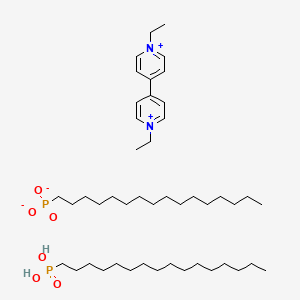
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is a complex organic compound with a unique structure that combines pyridinium ions and phosphonic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium involves the reaction of ethylpyridine with appropriate reagents to form the pyridinium ions. The hexadecyl-dioxido-oxo-lambda5-phosphane and hexadecylphosphonic acid components are typically synthesized through reactions involving phosphoric acid derivatives and long-chain alkyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium: Similar in structure but lacks the phosphonic acid components.
1-Ethyl-4-methoxycarbonylpyridinium iodide: Another pyridinium derivative with different functional groups.
Uniqueness
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is unique due to its combination of pyridinium ions and phosphonic acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
649554-96-1 |
|---|---|
Fórmula molecular |
C46H86N2O6P2 |
Peso molecular |
825.1 g/mol |
Nombre IUPAC |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-λ5-phosphane;hexadecylphosphonic acid |
InChI |
InChI=1S/2C16H35O3P.C14H18N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h2*2-16H2,1H3,(H2,17,18,19);5-12H,3-4H2,1-2H3/q;;+2/p-2 |
Clave InChI |
ASCNFRVGTXJXHG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
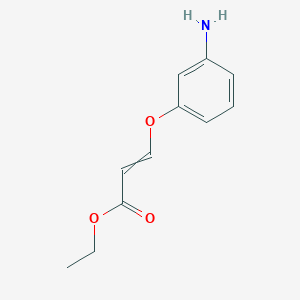
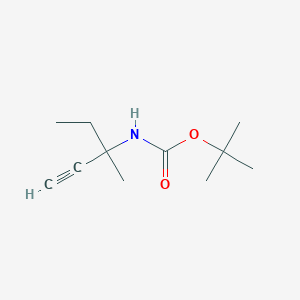
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)

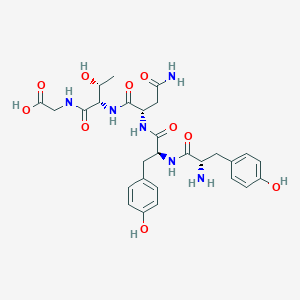
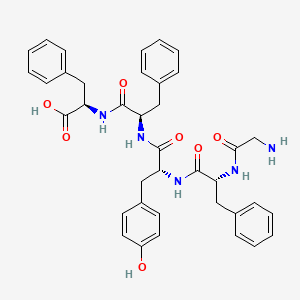
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)

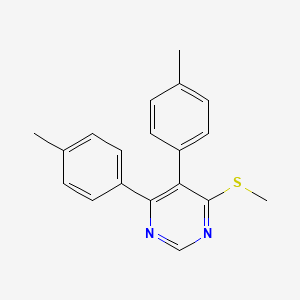
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
